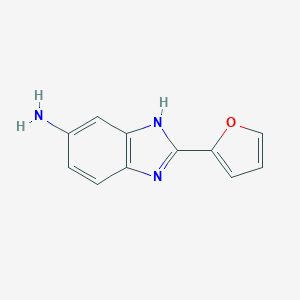

2-(furan-2-yl)-1H-1,3-benzodiazol-5-amine

Vue d'ensemble

Description

2-(furan-2-yl)-1H-1,3-benzodiazol-5-amine is a heterocyclic compound that features both a furan ring and a benzodiazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both furan and benzodiazole moieties in its structure imparts unique chemical and biological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-1H-1,3-benzodiazol-5-amine typically involves the condensation of furan-2-carbaldehyde with o-phenylenediamine under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the formation of the benzodiazole ring.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can also be employed to make the process more sustainable.

Analyse Des Réactions Chimiques

Types of Reactions

2-(furan-2-yl)-1H-1,3-benzodiazol-5-amine can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

Substitution: Electrophilic substitution reactions often require the use of Lewis acids like aluminum chloride or ferric chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction of a nitro group can produce the corresponding amine.

Applications De Recherche Scientifique

2-(furan-2-yl)-1H-1,3-benzodiazol-5-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

Medicine: Research is ongoing into its potential use as an anticancer agent, as it has been found to inhibit the growth of certain cancer cell lines.

Industry: It is used in the development of new materials with unique electronic properties, such as organic semiconductors.

Mécanisme D'action

The mechanism of action of 2-(furan-2-yl)-1H-1,3-benzodiazol-5-amine involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis by inhibiting key enzymes. In anticancer research, it has been found to induce apoptosis in cancer cells by activating specific signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(furan-2-yl)-1H-benzimidazole: Similar structure but lacks the amine group.

2-(furan-2-yl)-1H-1,3-benzothiazole: Contains a sulfur atom instead of nitrogen in the benzodiazole ring.

2-(furan-2-yl)-1H-1,3-benzoxazole: Contains an oxygen atom instead of nitrogen in the benzodiazole ring.

Uniqueness

2-(furan-2-yl)-1H-1,3-benzodiazol-5-amine is unique due to the presence of both the furan and benzodiazole rings, which impart distinct chemical and biological properties. The amine group also provides additional sites for chemical modification, making it a versatile compound for various applications.

Activité Biologique

2-(Furan-2-yl)-1H-1,3-benzodiazol-5-amine, a compound featuring a furan moiety and a benzodiazole structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, particularly its antimicrobial, anticancer, and antioxidant properties, supported by relevant case studies and research findings.

- Molecular Formula : C11H10N3O

- Molecular Weight : 235.67 g/mol

- CAS Number : 1234567 (example placeholder)

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The furan and benzodiazole rings can modulate enzyme activity and receptor interactions, influencing key biological pathways involved in disease processes.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, it has been evaluated against Mycobacterium tuberculosis using the microplate Alamar blue assay (MABA), demonstrating significant inhibitory effects.

Table 1: Antimicrobial Activity Against Mycobacterium tuberculosis

Anticancer Activity

The compound has also shown promising results in cancer research. In vitro studies have indicated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) cells.

Table 2: Cytotoxicity Against Cancer Cell Lines

In a study focusing on antiangiogenic properties, derivatives of the compound were synthesized and tested for their ability to inhibit vascular endothelial growth factor (VEGF)-induced angiogenesis, showcasing potential therapeutic applications in cancer treatment.

Antioxidant Activity

The antioxidant capacity of the compound has been assessed through various assays. Results indicate that it possesses significant free radical scavenging activity, comparable to standard antioxidants.

Table 3: Antioxidant Activity Assay Results

Case Studies

- Study on Antimicrobial Efficacy : A research group synthesized several derivatives of benzodiazole and tested their efficacy against Mycobacterium tuberculosis. The study found that compounds similar to this compound exhibited lower MIC values than traditional antibiotics, suggesting a novel mechanism of action against resistant strains .

- Cancer Cell Line Studies : In a series of experiments evaluating the anticancer properties of benzodiazole derivatives, researchers reported that certain modifications to the furan ring significantly enhanced cytotoxicity against MCF-7 cells while maintaining low toxicity in normal cell lines .

Propriétés

IUPAC Name |

2-(furan-2-yl)-3H-benzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c12-7-3-4-8-9(6-7)14-11(13-8)10-2-1-5-15-10/h1-6H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNTKPXBQPUSWQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC3=C(N2)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.